molecular formula C16H19BrN4O B6458498 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine CAS No. 2549005-39-0

2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine

Cat. No. B6458498
CAS RN: 2549005-39-0
M. Wt: 363.25 g/mol
InChI Key: MLWYCLMRHNXIKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, stability, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antibacterial Activity

The compound’s piperazine moiety contributes to its antibacterial potential. Researchers have investigated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. Further studies are needed to explore its mechanism of action and optimize its antibacterial properties .

Antifungal Properties

In vitro experiments have demonstrated that this compound exhibits antifungal activity. It may serve as a scaffold for developing novel antifungal agents. Researchers have explored its effects on fungal cell membranes and growth inhibition .

Antiviral Applications

Given the prevalence of viral infections, compounds with antiviral properties are crucial. Preliminary studies suggest that 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine could inhibit certain viruses. Further investigations are warranted to validate its potential as an antiviral agent .

Neurological Disorders

The piperazine ring is a common structural motif in drugs targeting neurological conditions. Researchers have explored derivatives of this compound for potential treatments related to Parkinson’s disease, Alzheimer’s disease, and other neurodegenerative disorders .

Psychoactive Substances

Interestingly, some piperazine derivatives are used illicitly as psychoactive substances. While this compound’s psychoactivity remains unexplored, its structural features warrant further investigation in this context .

Drug Development

The Mannich reaction, which incorporates piperazine, plays a vital role in drug development. Researchers have synthesized derivatives of this compound to explore their pharmacokinetic properties and potential therapeutic applications .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions that should be taken when handling it .

Future Directions

This could involve suggesting further studies that could be conducted to learn more about the compound. This could include suggesting modifications to its structure to enhance its properties, or suggesting further biological studies to fully understand its mechanism of action .

properties

IUPAC Name

2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-4-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O/c1-22-15-5-6-18-16(19-15)21-9-7-20(8-10-21)12-13-3-2-4-14(17)11-13/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWYCLMRHNXIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine

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